molecular formula C6H9B B1269820 6-Bromohex-1-yne CAS No. 66977-99-9

6-Bromohex-1-yne

Cat. No.: B1269820
CAS No.: 66977-99-9
M. Wt: 161.04 g/mol
InChI Key: WDNFOERVYIUQPG-UHFFFAOYSA-N
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Description

6-Bromohex-1-yne is an organic compound with the molecular formula C6H9Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a six-carbon chain with a terminal alkyne group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

6-Bromohex-1-yne is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: It is used in the synthesis of bioactive molecules and probes for studying biological processes.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

6-Bromohex-1-yne is classified as a warning under the GHS07 pictogram . It has hazard statements H315-H319-H335 , indicating that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohex-1-yne can be synthesized through several methods. One common approach involves the bromination of hex-1-yne. This reaction typically uses bromine (Br2) or carbon tetrabromide (CBr4) in the presence of a catalyst such as triphenylphosphine (PPh3) in a solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at low temperatures . Another method involves the use of phosphorus tribromide (PBr3) in diethyl ether at low temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar bromination reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromohex-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like chlorine (Cl2) in inert solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

    Substitution Reactions: Products include azidohex-1-yne or hex-1-yne thiol derivatives.

    Addition Reactions: Products include 6,6-dihalohex-1-ene or hex-1-ene derivatives.

    Coupling Reactions: Products include conjugated diynes or aryl-alkyne compounds.

Mechanism of Action

The mechanism of action of 6-Bromohex-1-yne depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the alkyne group reacts with electrophiles to form addition products. In coupling reactions, the alkyne group forms carbon-carbon bonds with other alkynes or aryl halides through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-5-hexyne
  • 5-Hexynyl-1-bromide
  • 6-Bromo-1-hexene
  • 5-Hexyne, 1-bromo

Uniqueness

6-Bromohex-1-yne is unique due to its specific structure, which combines a bromine atom and a terminal alkyne group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis. Its reactivity and applications in various fields, including chemistry, biology, medicine, and industry, highlight its importance in scientific research and industrial processes.

Properties

IUPAC Name

6-bromohex-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNFOERVYIUQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342765
Record name 6-Bromo-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66977-99-9
Record name 6-Bromo-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohex-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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